

The Natural Occurrence of 10(S)-HOME: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 10(S)-HOME

Cat. No.: B1254622

[Get Quote](#)

An In-depth Technical Guide on the Core

This technical guide provides a comprehensive overview of the natural occurrence of 10(S)-hydroxy-12(Z)-octadecenoic acid (**10(S)-HOME**), a bioactive lipid metabolite. It is intended for researchers, scientists, and drug development professionals interested in the biological roles and therapeutic potential of this molecule. This document details its biosynthesis, physiological concentrations in mammalian systems, and the signaling pathways it modulates. It also includes detailed experimental protocols for its analysis and explores its presence in other kingdoms of life.

Introduction to 10(S)-HOME

10(S)-hydroxy-12(Z)-octadecenoic acid, also known by various synonyms including 10-OHODA and HYA, is a gut microbial metabolite of linoleic acid.^{[1][2]} Produced by several species of gut bacteria, notably *Lactobacillus plantarum*, it is an intermediate in the biosynthesis of conjugated linoleic acid (CLA).^{[3][4]} Emerging research has highlighted its role as a signaling molecule with potent anti-inflammatory and immunomodulatory properties, making it a molecule of significant interest in the fields of immunology, metabolic diseases, and drug discovery.^{[1][4]}

Biosynthesis of 10(S)-HOME

The primary pathway for the generation of **10(S)-HOME** in mammals is through the enzymatic action of gut microbiota on dietary linoleic acid.^{[3][4]} The enzyme responsible for this conversion is a linoleate hydratase.^[5]

Bacterial Biosynthesis from Linoleic Acid:

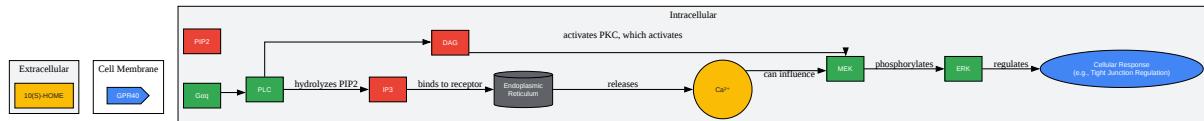
- Substrate: Linoleic acid, an essential omega-6 polyunsaturated fatty acid abundant in vegetable oils.
- Enzyme: Linoleate hydratase, found in certain gut bacteria such as *Lactobacillus plantarum* and *Bifidobacterium* species.[3][5]
- Reaction: The hydratase catalyzes the addition of a water molecule across the double bond at the 9th position of linoleic acid, resulting in the formation of 10-hydroxy-12(Z)-octadecenoic acid. The stereospecificity of the enzyme leads to the production of the (S)-enantiomer.
- Further Metabolism: **10(S)-HOME** can be further metabolized by gut bacteria into other bioactive lipids, including 10-oxo-12(Z)-octadecenoic acid (KetoA) and conjugated linoleic acids (CLAs).[6]

Quantitative Data on Natural Occurrence

The concentration of **10(S)-HOME** varies significantly across different biological matrices and is influenced by factors such as diet and the composition of the gut microbiome. The following tables summarize the available quantitative data, primarily from murine models.

Table 1: Concentration of 10-hydroxy-cis-12-octadecenoic acid (HYA) in Mouse Tissues and Fluids

Biological Matrix	Dietary Condition	Concentration (mean \pm SD)	Reference
Feces	Normal Diet	1,234 \pm 567 pmol/g	[7]
Feces	High-Fat Diet	876 \pm 321 pmol/g	[7]
Plasma	Normal Diet	1.2 \pm 0.5 pmol/mL	[7]
Plasma	High-Fat Diet	0.8 \pm 0.3 pmol/mL	[7]
Small Intestine	Normal Diet	4.5 \pm 1.8 pmol/g	[7]
Small Intestine	High-Fat Diet	3.1 \pm 1.2 pmol/g	[7]
Large Intestine	Normal Diet	15.4 \pm 6.3 pmol/g	[7]
Large Intestine	High-Fat Diet	9.8 \pm 4.1 pmol/g	[7]
Liver	Normal Diet	0.9 \pm 0.4 pmol/g	[7]
Liver	High-Fat Diet	0.6 \pm 0.2 pmol/g	[7]
Adipose Tissue	Normal Diet	1.5 \pm 0.6 pmol/g	[7]
Adipose Tissue	High-Fat Diet	1.1 \pm 0.4 pmol/g	[7]

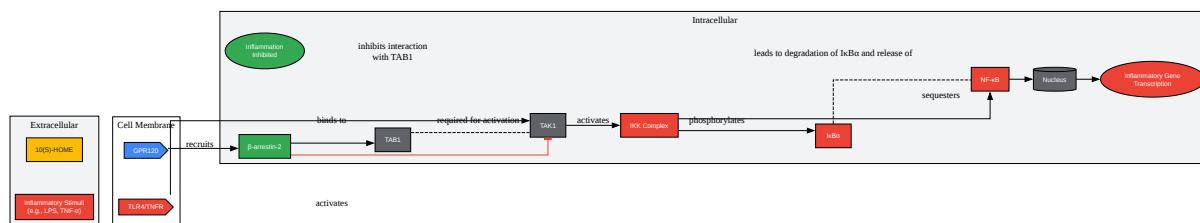

Data is derived from studies on mice and may not be directly extrapolated to humans.

Signaling Pathways of **10(S)-HOME**

10(S)-HOME exerts its biological effects by acting as a ligand for G-protein coupled receptors (GPCRs), primarily GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) and GPR120 (FFAR4).[\[6\]](#)[\[8\]](#)

GPR40 Signaling Pathway

Activation of GPR40 by **10(S)-HOME** initiates a signaling cascade that leads to an increase in intracellular calcium and activation of the MEK-ERK pathway. This pathway is particularly relevant to the observed effects of **10(S)-HOME** on intestinal epithelial barrier function.[\[6\]](#)[\[8\]](#)



[Click to download full resolution via product page](#)

GPR40 Signaling Cascade

GPR120 Signaling Pathway and Anti-inflammatory Effects

The interaction of **10(S)-HOME** with GPR120 is associated with potent anti-inflammatory effects. This is mediated through a β -arrestin-2-dependent pathway that ultimately leads to the inhibition of NF- κ B, a key transcription factor involved in inflammation.[\[1\]](#)[\[3\]](#)

[Click to download full resolution via product page](#)

GPR120 Anti-inflammatory Signaling

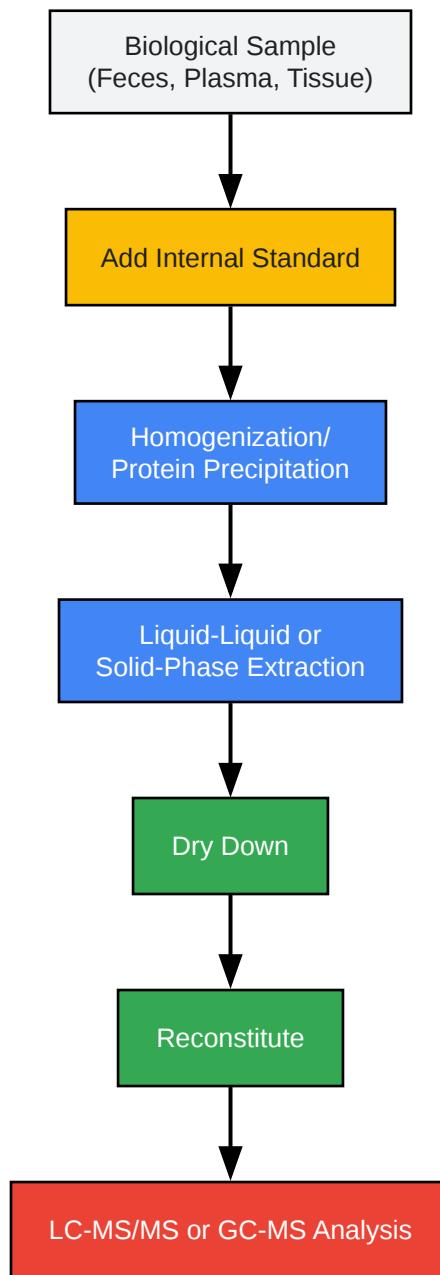
Experimental Protocols

Extraction of 10(S)-HOME from Biological Matrices

The following protocols provide a general framework for the extraction of **10(S)-HOME** and other fatty acid metabolites. Optimization may be required depending on the specific matrix and analytical instrumentation.

5.1.1 Extraction from Feces (adapted from[7][9])

- Homogenization: Homogenize approximately 50-100 mg of fecal sample in a suitable solvent. A mixture of methanol, chloroform, and water can be used for a comprehensive extraction of both polar and nonpolar metabolites.[10]


- Internal Standard Spiking: Add an appropriate deuterated internal standard (e.g., 10-HODE-d4) to the homogenate to correct for extraction losses and matrix effects.
- Liquid-Liquid Extraction:
 - Add chloroform and water to the methanol homogenate to achieve a final ratio of methanol:chloroform:water that facilitates phase separation (e.g., 2:2:1.8).
 - Vortex vigorously and centrifuge to separate the aqueous (upper) and organic (lower) phases.
 - Collect the lower organic phase containing the lipids.
- Solid-Phase Extraction (SPE) (Optional but Recommended for Cleanup):
 - Condition a reversed-phase SPE cartridge (e.g., C18) with methanol followed by water.
 - Load the dried and reconstituted organic extract onto the cartridge.
 - Wash with a low percentage of organic solvent in water to remove polar impurities.
 - Elute the fatty acids with a high percentage of organic solvent (e.g., methanol or acetonitrile).
- Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., methanol/acetonitrile).

5.1.2 Extraction from Plasma/Serum (adapted from[7][11][12])

- Protein Precipitation and Lipid Extraction:
 - To 100 µL of plasma or serum, add a mixture of organic solvents such as isopropanol or a methanol/MTBE solution containing an internal standard.
 - Vortex thoroughly to precipitate proteins and extract lipids.
- Phase Separation:

- Add water to induce phase separation.
- Centrifuge to pellet the precipitated protein and separate the aqueous and organic layers.
- Collection and Drying:
 - Carefully collect the upper organic layer containing the lipids.
 - Evaporate the solvent to dryness under nitrogen.
- Reconstitution: Reconstitute the dried extract in a solvent compatible with the analytical method.

5.1.3 Workflow for Sample Preparation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of beta-arrestin2 as a G protein-coupled receptor-stimulated regulator of NF- κ B pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. marinelipids.ca [marinelipids.ca]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods of the Analysis of Oxylipins in Biological Samples | MDPI [mdpi.com]
- 10. β -arrestin2 promotes 5-FU-induced apoptosis via the NF- κ B pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Confirmatory and quantitative analysis of fatty acid esters of hydroxy fatty acids in serum by solid phase extraction coupled to liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Natural Occurrence of 10(S)-HOME: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1254622#natural-occurrence-of-10-s-home>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com